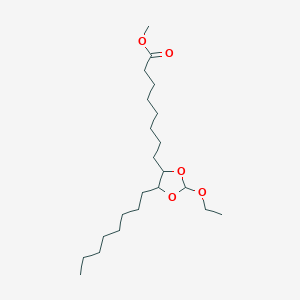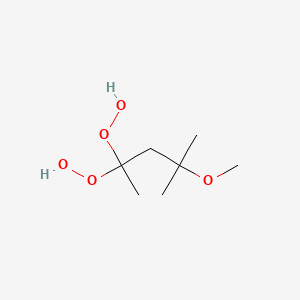
4-Methoxy-4-methylpentane-2,2-diperoxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4-methylpentane-2,2-diperoxol is an organic compound with a unique structure that includes both methoxy and methyl groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-methylpentane-2,2-diperoxol typically involves the reaction of 4-methoxy-4-methylpentan-2-one with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the diperoxol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the compound, which is crucial for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4-methylpentane-2,2-diperoxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diperoxol group to hydroxyl groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Methoxy-4-methylpentane-2,2-diperoxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4-methylpentane-2,2-diperoxol involves its interaction with various molecular targets. The diperoxol group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to oxidative stress. This property is exploited in certain biochemical assays and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-4-methylpentan-2-one: A precursor in the synthesis of 4-Methoxy-4-methylpentane-2,2-diperoxol.
4-Methoxy-4-methyl-2-pentanone: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its diperoxol group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable in specific applications where such reactivity is desired.
Propiedades
Número CAS |
64725-56-0 |
|---|---|
Fórmula molecular |
C7H16O5 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2,2-dihydroperoxy-4-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H16O5/c1-6(2,10-4)5-7(3,11-8)12-9/h8-9H,5H2,1-4H3 |
Clave InChI |
JPNDAOMPWKWDGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(C)(OO)OO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
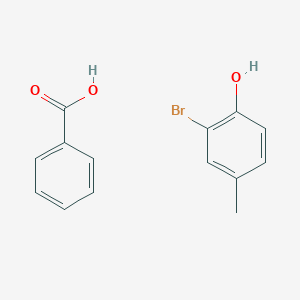
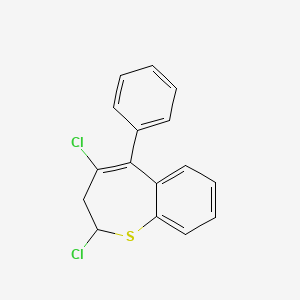
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)
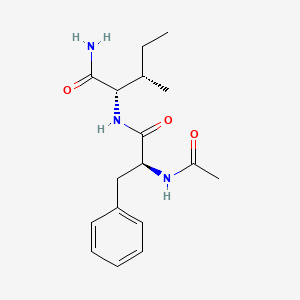
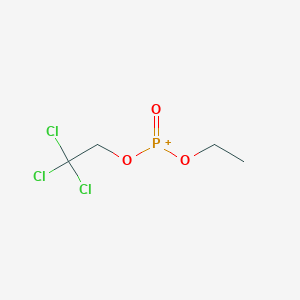
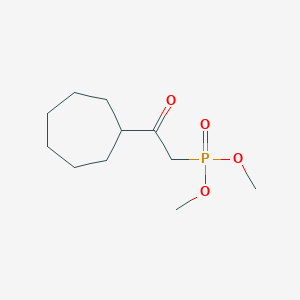
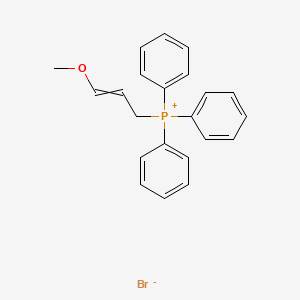
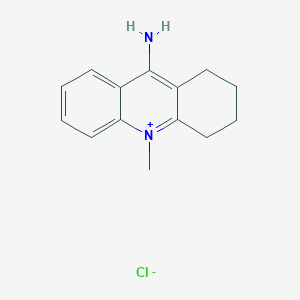
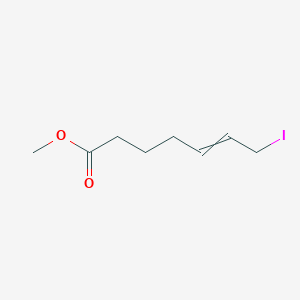
![1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide](/img/structure/B14486912.png)

